molecular formula C15H18O3 B8571119 Methyl 4-hydroxy-3-(1-vinylcyclopentyl)benzoate

Methyl 4-hydroxy-3-(1-vinylcyclopentyl)benzoate

Cat. No. B8571119
M. Wt: 246.30 g/mol
InChI Key: ZERVWIRWRJOLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-3-(1-vinylcyclopentyl)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-hydroxy-3-(1-vinylcyclopentyl)benzoate

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 3-(1-ethenylcyclopentyl)-4-hydroxybenzoate

InChI

InChI=1S/C15H18O3/c1-3-15(8-4-5-9-15)12-10-11(14(17)18-2)6-7-13(12)16/h3,6-7,10,16H,1,4-5,8-9H2,2H3

InChI Key

ZERVWIRWRJOLHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2(CCCC2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture of methyl 4-(2-cyclopentylideneethoxy)benzoate 26.2 (0.50 g, 2.0 mmol), N,N-diethylaniline (3.2 mL, 20 mmol) and N,O-bis(trimethylsilyl)acetamide (2.5 mL, 10 mmol) in a 20 mL seal tube was heated at 240° C. for 48 hours. The reaction was then cooled to room temperature. Diethyl ether (60 mL) was added, and the organic layer was washed with HCl (3N, 20 mL). The organic layer was separated and the solvent was removed. The residue was dissolved in MeOH (10 mL) and HCl (3N, 2 mL) and stiffed at room temperature for 30 minutes. Diethyl ether (80 mL) was added, and the organic layer was washed with NaHCO3 (30 mL) and brine (15 mL). The organic layer was dried over MgSO4. After filtration, the solvent was removed, and the residue was purified by CombiFlash® silica gel column chromatography, eluting with hexane/EtOAc, 95/5 to give 26.3 (0.15 g, yield 30%). 1H NMR (500 MHz, CDCl3) δ ppm 7.90 (1H, d, J=2.2 Hz), 7.80 (1H, dd, J=8.3, 2.0 Hz), 6.81 (1H, d, J=8.3 Hz), 5.99 (1H, dd, J=17.6, 10.5 Hz), 5.77 (1H, s), 5.18 (1H, dd, J=10.5, 1.0 Hz), 5.08 (1H, d, J=17.6 Hz), 3.82 (3H, s), 1.89-2.03 (4H, m), 1.56-1.78 (4H, m). MS ESI (neg.) m/e: 245.1 (M−H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
30%

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